REACTION_CXSMILES
|
[CH2:1]([O:3][P:4](Cl)[O:5][CH2:6][CH3:7])[CH3:2].[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12]>CCOCC>[CH2:1]([O:3][P:4]([CH2:9][CH2:10][CH2:11][CH3:12])[O:5][CH2:6][CH3:7])[CH3:2]
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel and under N2 atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The round bottom flask is cooled in a salt water/ice bath
|
Type
|
ADDITION
|
Details
|
the contents of the dropping funnel are slowly added to the cooled flask
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the bath is removed
|
Type
|
FILTRATION
|
Details
|
is then quickly filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated by rotary evaporator
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |